N-{3-methyl-1-[1-(3-methylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-6-yl]-1H-pyrazol-5-yl}-2-phenoxypropanamide
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Overview
Description
N-{3-methyl-1-[1-(3-methylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-6-yl]-1H-pyrazol-5-yl}-2-phenoxypropanamide is a complex organic compound that features a pyrazolo[3,4-d]pyrimidine core
Preparation Methods
The synthesis of N-{3-methyl-1-[1-(3-methylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-6-yl]-1H-pyrazol-5-yl}-2-phenoxypropanamide typically involves multi-step organic reactionsCommon reagents used in these reactions include various amines, aldehydes, and acids under controlled conditions such as reflux or catalytic environments .
Chemical Reactions Analysis
This compound can undergo several types of chemical reactions, including:
Oxidation: It can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Scientific Research Applications
N-{3-methyl-1-[1-(3-methylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-6-yl]-1H-pyrazol-5-yl}-2-phenoxypropanamide has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Mechanism of Action
The mechanism of action of N-{3-methyl-1-[1-(3-methylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-6-yl]-1H-pyrazol-5-yl}-2-phenoxypropanamide involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved often include inhibition of specific enzymes or modulation of receptor activity, which can result in therapeutic outcomes such as reduced inflammation or inhibited cancer cell growth .
Comparison with Similar Compounds
Similar compounds to N-{3-methyl-1-[1-(3-methylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-6-yl]-1H-pyrazol-5-yl}-2-phenoxypropanamide include:
1-(3-methylphenyl)-ethanone: Known for its simpler structure and different reactivity profile.
4-(3-(4-bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide: Exhibits different biological activities and applications.
Indole derivatives: These compounds share some structural similarities and are known for their diverse biological activities.
Properties
IUPAC Name |
N-[5-methyl-2-[1-(3-methylphenyl)-4-oxo-5H-pyrazolo[3,4-d]pyrimidin-6-yl]pyrazol-3-yl]-2-phenoxypropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N7O3/c1-15-8-7-9-18(12-15)31-22-20(14-26-31)24(34)29-25(28-22)32-21(13-16(2)30-32)27-23(33)17(3)35-19-10-5-4-6-11-19/h4-14,17H,1-3H3,(H,27,33)(H,28,29,34) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSQSKKVOAYVYFI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C3=C(C=N2)C(=O)NC(=N3)N4C(=CC(=N4)C)NC(=O)C(C)OC5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N7O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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